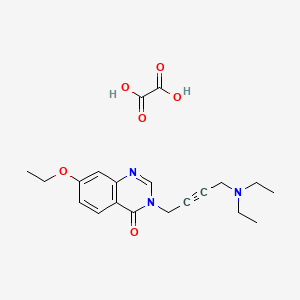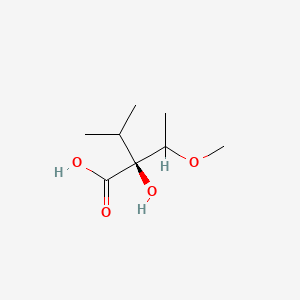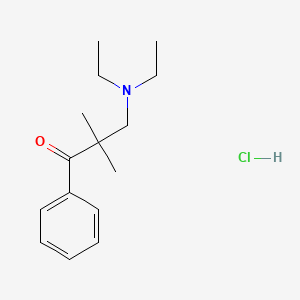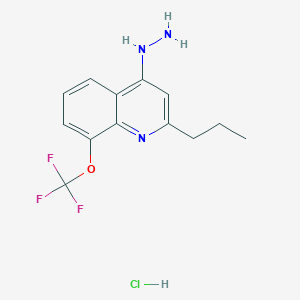
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 This compound is known for its unique structure, which includes a hydrazine group, a propyl group, and a trifluoromethoxy group attached to a quinoline ring
Preparation Methods
The synthesis of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes a series of reactions to introduce the hydrazine, propyl, and trifluoromethoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazine group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and altering their activity. The trifluoromethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydrazino-8-trifluoromethylquinoline Hydrochloride: Similar structure but lacks the propyl group.
4-Chloro-2-methyl-8-trifluoromethylquinoline: Contains a chloro group instead of a hydrazine group.
4-Bromo-8-methyl-2-trifluoromethylquinoline: Contains a bromo group and a methyl group instead of a hydrazine and propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClF3N3O |
|---|---|
Molecular Weight |
321.72 g/mol |
IUPAC Name |
[2-propyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-4-8-7-10(19-17)9-5-3-6-11(12(9)18-8)20-13(14,15)16;/h3,5-7H,2,4,17H2,1H3,(H,18,19);1H |
InChI Key |
OCKBAYBFJBBMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
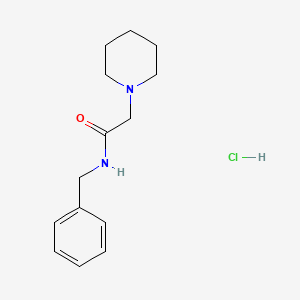


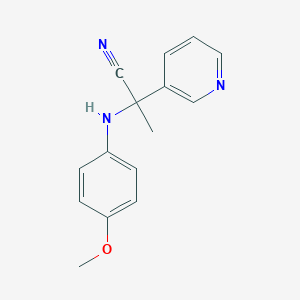

![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)

